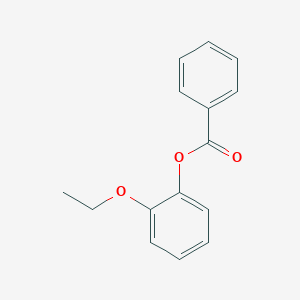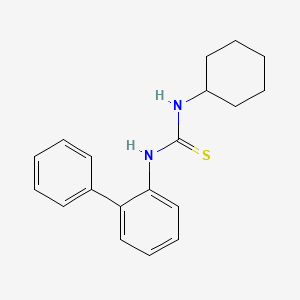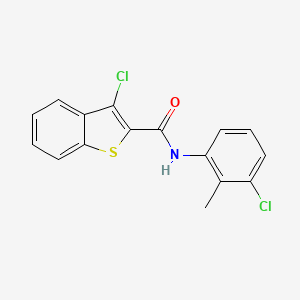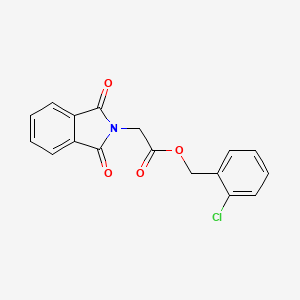
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as MPPA, is a novel small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPA belongs to the pyridazine family and has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is its potential as a therapeutic agent in various diseases. Another advantage is its ability to inhibit the growth of bacteria and fungi. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of this compound in humans.
Future Directions
There are several possible future directions for N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide research. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the safety and efficacy of this compound in humans through clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
Synthesis Methods
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide, followed by the reaction of 4-methoxybenzohydrazide with 2-chloroacetyl chloride to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, followed by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-phenyl-5-oxo-1,2,4-triazolidine.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-7-15(8-10-16)20-18(23)13-22-19(24)12-11-17(21-22)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRQDZPLZYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![3-(2-methoxyethyl)-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B5684056.png)

![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)
![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)

